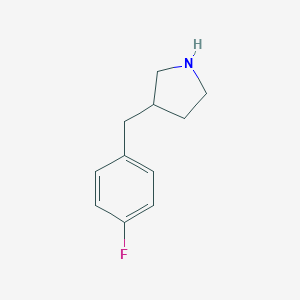

3-(4-Fluorobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKNLUWVTUZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395023 | |

| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-17-6 | |

| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(4-Fluorobenzyl)pyrrolidine" synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to flat, aromatic systems.[3] Specifically, the 3-substituted pyrrolidine motif is a key structural element in compounds targeting a wide range of biological pathways, including those involved in neurological disorders, infectious diseases, and metabolic conditions.[4][5][6]

The target molecule of this guide, This compound (CAS 193220-17-6), incorporates this valuable scaffold.[7] The inclusion of a 4-fluorobenzyl group is a common tactic in drug design, as the fluorine atom can modulate metabolic stability, pKa, and binding interactions without significantly increasing steric bulk. This guide provides a comprehensive overview of robust and versatile synthetic pathways to access this important building block, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic decisions that inform each synthesis, ensuring a deep and practical understanding of the methodologies.

Pathway 1: Synthesis via Reductive Amination of a β-Keto Ester Derivative

This pathway represents a highly convergent and efficient strategy, building the core structure through the formation of a stable enamine intermediate, followed by cyclization and a series of reductions. It is favored for its use of readily available starting materials and its amenability to scale-up.

Retrosynthetic Analysis & Strategy

The primary disconnection strategy involves a reductive amination, a cornerstone of amine synthesis.[8][9][10] Working backward, the target molecule can be obtained by reducing the amide and ester functionalities of a cyclic precursor, a substituted succinimide. This succinimide, in turn, can be formed via a Stobbe-type condensation and cyclization sequence from diethyl succinate and 4-fluorobenzaldehyde.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. chemscene.com [chemscene.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

physicochemical properties of "3-(4-Fluorobenzyl)pyrrolidine"

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a key structural motif in modern medicinal chemistry, particularly in the development of therapeutics for neurological disorders, a thorough understanding of this compound's characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data with established analytical methodologies to serve as a practical reference for laboratory work. We will delve into the molecular structure, core physical properties, spectroscopic signatures, and analytical workflows necessary for the characterization, purification, and handling of this important building block.

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[2] The introduction of a fluorobenzyl moiety, as seen in this compound, combines this valuable scaffold with the unique properties of fluorine—an element known to modulate metabolic stability, binding affinity, and membrane permeability.

Derivatives of this compound have been specifically investigated as precursors for novel compounds targeting neurotransmitter systems, with potential applications in treating conditions such as depression and anxiety.[3] For drug development professionals, a precise understanding of the molecule's physicochemical properties—such as its basicity (pKa), lipophilicity (LogP), and solubility—is not merely academic. These parameters directly govern its pharmacokinetic and pharmacodynamic behavior, influencing everything from formulation and absorption to target engagement and metabolic fate. This guide provides the foundational data and experimental frameworks required to effectively utilize this compound in a research and development setting.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound consists of a central pyrrolidine ring substituted at the 3-position with a benzyl group, which in turn is fluorinated at the para-position of the phenyl ring.

References

An In-depth Technical Guide to the Enantioselective Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Specifically, chiral 3-substituted pyrrolidines are key building blocks for a wide range of biologically active compounds, including inhibitors of the 5-lipoxygenase-activating protein (FLAP), neurokinin NK1 receptor antagonists, and dopamine D2 receptor agonists. The introduction of a fluorinated benzyl group at the 3-position can significantly enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 3-(4-Fluorobenzyl)pyrrolidine is of paramount importance for drug discovery and development.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of three robust and field-proven strategies for the enantioselective synthesis of this compound. Each method is presented with a detailed experimental protocol, a discussion of the underlying scientific principles, and a critical evaluation of its advantages and limitations.

Strategy 1: Organocatalytic Michael Addition Followed by Reductive Cyclization

This contemporary approach leverages the power of asymmetric organocatalysis to establish the crucial stereocenter early in the synthesis. The overall strategy involves the enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), followed by a one-pot reductive cyclization to furnish the desired pyrrolidine.

Scientific Rationale

The key to this method's success lies in the formation of a transient enamine intermediate between the aldehyde and the chiral organocatalyst. This enamine then attacks the nitroalkene Michael acceptor from a sterically less hindered face, dictated by the catalyst's chiral environment, thereby inducing high enantioselectivity. The subsequent reduction of the nitro group to an amine, followed by intramolecular reductive amination of the aldehyde, diastereoselectively forms the pyrrolidine ring. The choice of a bifunctional catalyst, often incorporating a hydrogen-bond-donating moiety (like a thiourea), can further enhance stereocontrol by activating the nitroalkene.[1]

Experimental Workflow

Figure 1: Workflow for Organocatalytic Michael Addition and Reductive Cyclization.

Detailed Experimental Protocol

Part 1: Asymmetric Michael Addition

-

To a stirred solution of (E)-1-fluoro-4-(2-nitrovinyl)benzene (1.0 equiv.) in toluene (0.5 M) at room temperature, add propanal (1.5 equiv.).

-

Add the chiral organocatalyst, such as (S)-diphenylprolinol silyl ether (0.1 equiv.), followed by a co-catalyst like benzoic acid (0.1 equiv.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of the nitroalkene by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude γ-nitroaldehyde. This intermediate is typically used in the next step without further purification.

Part 2: Reductive Cyclization

-

Dissolve the crude γ-nitroaldehyde from the previous step in methanol (0.2 M).

-

Carefully add 10% Palladium on carbon (10 mol% Pd) to the solution.

-

Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the product.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the enantiomerically enriched this compound.

Data Presentation

| Parameter | Typical Value | Reference for Analogy |

| Yield | 70-85% | [2][3] |

| Enantiomeric Excess (ee%) | 90-99% | [4] |

| Diastereoselectivity | >20:1 | [3] |

| Catalyst Loading | 5-20 mol% | [4] |

Strategy 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

This strategy employs a chiral rhodium complex to catalyze the asymmetric 1,4-addition of an organoboronic acid to an α,β-unsaturated pyrrolidinone. This method is highly effective for creating the C-C bond at the C3 position with excellent enantiocontrol. The resulting 3-substituted pyrrolidinone can then be reduced to the target pyrrolidine.

Scientific Rationale

The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center.[5] The resulting aryl-rhodium species then undergoes conjugate addition to the α,β-unsaturated substrate. The chiral ligand, typically a binaphthyl-based phosphine like (S)-BINAP, coordinates to the rhodium atom and directs the facial selectivity of the addition, leading to a highly enantioenriched product. The presence of water is often crucial for the protonolysis of the rhodium-enolate intermediate and for facilitating the transmetalation step.[5]

Experimental Workflow

Figure 2: Workflow for Rh-Catalyzed Asymmetric 1,4-Addition and Reduction.

Detailed Experimental Protocol

Part 1: Asymmetric 1,4-Addition

-

In a Schlenk flask under an argon atmosphere, combine [Rh(acac)(C2H4)2] (3 mol%) and (S)-BINAP (3.3 mol%).

-

Add degassed dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

To this solution, add N-Boc-1,5-dihydropyrrol-2-one (1.0 equiv.) and 4-fluorophenylboronic acid (1.5 equiv.).

-

Add degassed water (typically 10% v/v of the dioxane).

-

Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiopure N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one.

Part 2: Reduction of the Lactam

-

To a solution of the N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH4) (2.0 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting suspension at room temperature for 1 hour, then filter through Celite®, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield the crude N-Boc-3-(4-fluorobenzyl)pyrrolidine, which can be deprotected or used as is.

Data Presentation

| Parameter | Typical Value | Reference for Analogy |

| Yield | 80-95% | [6][7] |

| Enantiomeric Excess (ee%) | 95-99% | [8] |

| Catalyst Loading | 1-5 mol% | [9] |

| Substrate Scope | Broad | [6] |

Strategy 3: Chiral Auxiliary-Mediated Alkylation

This classical yet highly reliable approach involves the diastereoselective alkylation of an enolate derived from a substrate covalently bonded to a chiral auxiliary. The auxiliary biases the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product.

Scientific Rationale

Evans' oxazolidinone auxiliaries are commonly employed for this purpose. The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is chelated by the Lewis acidic metal cation (e.g., from LDA or NaHMDS). The chiral auxiliary, typically derived from a readily available amino acid, effectively shields one face of the enolate. The subsequent addition of an electrophile, in this case, 4-fluorobenzyl bromide, occurs from the less hindered face, resulting in high diastereoselectivity. The auxiliary can then be cleaved under mild conditions and recycled.

Experimental Workflow

Figure 3: Workflow for Chiral Auxiliary-Mediated Alkylation.

Detailed Experimental Protocol

Part 1: Diastereoselective Alkylation

-

To a solution of a suitable chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone acylated with a protected pyrrolidine precursor, in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of 4-fluorobenzyl bromide (1.2 equiv.) in THF dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Part 2: Auxiliary Cleavage and Product Formation

-

Dissolve the purified N-acyl oxazolidinone diastereomer in a mixture of THF and water (3:1) at 0 °C.

-

Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the excess peroxide with aqueous Na2SO3.

-

Extract the aqueous layer to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

The resulting acid can then be converted to this compound through standard functional group manipulations (e.g., reduction of the acid and cyclization).

Data Presentation

| Parameter | Typical Value | Reference for Analogy |

| Yield | 75-90% | [10] |

| Diastereomeric Ratio | >95:5 | [10] |

| Auxiliary Recovery | >90% | |

| Reliability | Very High |

Comparative Analysis and Conclusion

Each of the described strategies offers a viable pathway to enantiomerically enriched this compound, with distinct advantages and disadvantages.

-

Organocatalytic Michael Addition: This is a highly efficient and atom-economical method that often requires mild reaction conditions. The development of powerful bifunctional catalysts has led to excellent enantioselectivities for a broad range of substrates. However, catalyst optimization may be required for specific substrates, and the multi-step, one-pot cyclization can sometimes be challenging to optimize.

-

Rhodium-Catalyzed 1,4-Addition: This method provides excellent enantioselectivity and is generally very reliable. The use of commercially available catalysts and ligands makes it an attractive option. The primary drawbacks are the cost of the rhodium catalyst and the need for a multi-step sequence (synthesis of the unsaturated precursor, 1,4-addition, and subsequent reduction).

-

Chiral Auxiliary-Mediated Alkylation: This is a classic, robust, and often predictable method that consistently delivers high stereoselectivity. The ability to recover and reuse the chiral auxiliary is a significant advantage. However, this approach is stoichiometric in the chiral source and requires additional steps for attaching and cleaving the auxiliary, making it less atom-economical than the catalytic methods.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the cost of reagents and catalysts, and the available expertise and equipment. For large-scale production, a catalytic approach is generally preferred, while for smaller-scale, discovery-phase synthesis, the reliability of a chiral auxiliary may be more advantageous. All three methods represent the state-of-the-art in asymmetric synthesis and provide powerful tools for accessing valuable chiral building blocks like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]

- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins: asymmetric synthesis of (R)-tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric synthesis with rh-diene complexes: 1,4-addition of arylboronic acids to unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solid-State Characterization of 3-(4-Fluorobenzyl)pyrrolidine: A Case Study in Crystal Structure and Polymorphism Analysis

Foreword: The Imperative of Solid-State Chemistry in Modern Drug Development

In the journey of a molecule from a promising hit to a marketed therapeutic, a profound understanding of its solid-state properties is not merely an academic exercise but a cornerstone of successful drug development. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[1][2] For a candidate like 3-(4-Fluorobenzyl)pyrrolidine, a substituted pyrrolidine that represents a scaffold of significant interest in medicinal chemistry, a thorough investigation of its crystal structure and polymorphic landscape is critical.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template to provide a logical, in-depth exploration of the methodologies and strategic thinking required to characterize the solid state of a new chemical entity, using this compound as a practical exemplar. While specific crystallographic data for this compound is not publicly available as of this writing, this document serves as a comprehensive roadmap for its elucidation and the subsequent investigation of its polymorphic behavior. We will delve into not just the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and defensible solid-state characterization strategy.

Part 1: The Foundation - Elucidating the Primary Crystal Structure

The unambiguous determination of a molecule's crystal structure is the starting point for all solid-state research. It provides the ground truth of molecular conformation and intermolecular interactions. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for this purpose, offering atomic-level resolution of the crystal lattice.[3][4]

The Causality Behind Crystallization: The Art and Science of Single Crystal Growth

The prerequisite for SC-XRD is a high-quality, single crystal, typically 30-300 microns in size, free from significant defects.[5] The growth of such a crystal is often the most challenging step. The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and thermal stability.

Common Crystallization Techniques for a Novel Compound:

| Technique | Principle | Suitability for this compound |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until it surpasses the solubility limit and crystals form. | Highly suitable. A versatile starting point using a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane). |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a poor solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for obtaining high-quality crystals. Pairs like Dichloromethane/Pentane or Toluene/Hexane are common. |

| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective if the compound's solubility is significantly temperature-dependent. |

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the self-validating workflow for determining the crystal structure of this compound.

Step 1: Crystal Selection and Mounting

-

Under a polarized light microscope, select a crystal that is clear, well-formed, and exhibits sharp extinction.

-

Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.[6]

Step 2: Data Collection

-

Mount the goniometer on the diffractometer. Modern diffractometers (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy-S) are equipped with powerful X-ray sources (Mo or Cu) and sensitive detectors.[4][7]

-

A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and protecting it from radiation damage.

-

A preliminary unit cell is determined from a few initial diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing thousands of reflections.[5]

Step 3: Structure Solution and Refinement

-

The collected data is processed to correct for experimental factors and to integrate the intensities of each reflection.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using metrics like R-factor and goodness-of-fit.

Visualizing the Workflow: From Powder to Structure

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Biological Activity

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure, arising from sp³-hybridized carbons, provides an exceptional framework for developing novel therapeutics by allowing for a more comprehensive exploration of pharmacophore space compared to planar aromatic systems.[2][3][4] This scaffold is a fundamental component of numerous natural products, including alkaloids and the amino acid proline, and is prominently featured in a wide array of FDA-approved drugs, demonstrating its versatility and significance in treating human diseases.[5][6][7] This technical guide offers a detailed exploration of the pyrrolidine scaffold, delving into its core physicochemical advantages, its diverse and potent biological activities across major therapeutic areas, key synthetic strategies, and the critical principles of structure-activity relationship (SAR) that guide its optimization. We will provide field-proven experimental protocols and data-driven insights to equip researchers and drug development professionals with a thorough understanding of this vital chemical motif.

The Privileged Scaffold: Foundational Principles

Core Structure of Pyrrolidine

The pyrrolidine scaffold, also known as tetrahydropyrrole, is a saturated heterocycle consisting of four carbon atoms and one nitrogen atom.[7] This simple structure is the foundation for a vast library of derivatives with profound biological implications.

Caption: General chemical structure of the pyrrolidine ring.

Physicochemical and Structural Advantages in Drug Design

The prevalence of the pyrrolidine scaffold in drug discovery is a direct result of its advantageous structural and physicochemical properties.[1]

-

Three-Dimensionality and sp³ Hybridization: Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides a globular, three-dimensional shape.[1][2] This "pseudorotation" phenomenon allows substituents to project into three-dimensional space, enabling a more precise and often stronger interaction with the complex surfaces of biological targets like enzymes and receptors.[2][3][4]

-

Stereochemical Complexity: The pyrrolidine ring can contain up to four stereogenic centers, leading to a high degree of stereoisomerism.[2] This complexity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles, potencies, and selectivities due to their unique binding modes with enantioselective proteins.[2][3][4] L-proline, a naturally occurring chiral pyrrolidine, is a frequently used building block for this reason.[2]

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine motif can enhance key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating target engagement.[8] Furthermore, the scaffold's non-aromatic character often leads to increased aqueous solubility compared to its aromatic counterparts, which is a critical factor for favorable pharmacokinetics.[9]

Prevalence in Nature and Medicine

The pyrrolidine ring is a ubiquitous building block in nature and synthetic drugs. It forms the core of the essential amino acid proline, a key component of peptides and proteins.[5] It is also found in a wide range of alkaloids with diverse biological activities, such as nicotine, hygrine, and cuscohygrine.[5] Its significance is further cemented by its presence in numerous FDA-approved drugs spanning various therapeutic areas, including Captopril (antihypertensive), Aniracetam (nootropic), and Asunaprevir (antiviral).[5][6]

A Spectrum of Biological Activities

The true power of the pyrrolidine scaffold lies in the incredible diversity of biological activities its derivatives exhibit.[6][7] By modifying the substitution pattern around the core ring, chemists can fine-tune the molecule to target a wide range of biological pathways with high specificity.

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to regulate various targets and overcome the limitations of existing therapies.[10][11]

-

Mechanisms of Action: The anticancer effects of pyrrolidine compounds are diverse. They have been shown to act as:

-

Enzyme Inhibitors: Certain derivatives, particularly spiro[pyrrolidine-3,3′-oxindoles], exhibit dual inhibitory activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in breast cancer.[2]

-

Receptor Antagonists: Pyrrolidine-containing molecules have been developed as potent antagonists for the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[2][6]

-

Kinase Inhibitors: The scaffold is used in designing inhibitors for key kinases involved in cell proliferation, such as Aurora A kinase.[12]

-

-

Structure-Activity Relationship (SAR): SAR studies reveal that the nature and position of substituents are crucial for anticancer potency.[11] For example, in a series of spirooxindole derivatives, the type and placement of functional groups on the aromatic rings dramatically influence cytotoxicity against cell lines like MCF-7 and HeLa.[2] Similarly, incorporating moieties like coumarin or thiazole onto the pyrrolidine scaffold has yielded compounds with significant anti-proliferative activities.[10][13]

Table 1: Representative Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 17 µM | [2] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HeLa (Cervical Cancer) | 19 µM | [2] |

| (S)-pyrrolidines | CXCR4 Receptor | 79 nM | [2][6] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon Cancer) | 0.99 µM |[6] |

Antiviral Activity

Pyrrolidine-containing compounds represent a major class of antiviral drugs, particularly for the treatment of Hepatitis C.[5]

-

Mechanism of Action: A primary target for these antivirals is the hepatitis C virus (HCV) enzyme serine protease NS3.[5] By inhibiting this enzyme, the drugs prevent viral replication. Asunaprevir (Sunvepra) is a prominent example of an NS3 protease inhibitor built around a hydroxyproline core.[5]

-

Emerging Applications: More recently, the 2-pyrrolidone (a derivative of pyrrolidine) scaffold has been successfully employed in the structure-guided design of potent inhibitors against coronavirus 3CLpro, the main protease for viruses like SARS-CoV-2 and MERS-CoV.[14] Several of these inhibitors demonstrated nanomolar antiviral activity in both enzymatic and cell-based assays without significant cytotoxicity.[14]

Caption: Conceptual workflow for screening pyrrolidine derivatives for antiviral activity.

Neuroprotective and CNS Activity

The pyrrolidine scaffold is a key feature in molecules designed to treat central nervous system (CNS) disorders, including neurodegenerative diseases and cognitive impairment.[15][16]

-

Mechanisms of Action:

-

Excitotoxicity Inhibition: Derivatives like pyrrolidine-2,5-diones have been identified as inhibitors of the PICK1 PDZ domain.[17] Targeting PICK1 is a promising strategy for treating ischemic stroke, as it can prevent the excitotoxic cell death cascade triggered by excessive glutamate.[17][18]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, where acetylcholine deficiency is a key factor, pyrrolidine derivatives have been shown to inhibit acetylcholinesterase (AChE).[16][19] This action increases the availability of acetylcholine in the brain, potentially improving cognitive function.[19]

-

Anticonvulsant Properties: Pyrrolidine-2,5-dione acetamides have demonstrated significant anticonvulsant activity in animal models, suggesting their potential for treating epilepsy.[2]

-

Caption: Simplified pathway of neuroprotection by a PICK1-inhibiting pyrrolidine derivative.

Other Notable Activities

The versatility of the pyrrolidine scaffold extends to numerous other therapeutic areas:

-

Antidiabetic: Pyrrolidine derivatives have been synthesized as effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[20] By slowing glucose absorption, these compounds can help manage hyperglycemia.

-

Anti-inflammatory: Pharmacological blockage of N-acylethanolamine acid amidase (NAAA) by pyrrolidine amide derivatives can restore levels of the anti-inflammatory lipid palmitoylethanolamide (PEA), offering therapeutic benefits for inflammation and pain.[21]

-

Antibacterial: The scaffold is present in antibiotics like clindamycin and has been incorporated into novel derivatives showing activity against resistant bacterial strains such as A. baumannii.[6][7]

Synthesis and Evaluation Methodologies

Key Synthetic Routes

The construction and functionalization of the pyrrolidine ring are well-established fields in organic chemistry.

-

From Proline and Derivatives: The most common approach involves using commercially available and chiral starting materials like proline or 4-hydroxyproline.[5] These precursors can be chemically modified through reactions like reduction and condensation to build complex drug molecules such as Avanafil (for erectile dysfunction).[5][22]

-

1,3-Dipolar Cycloaddition: This powerful method constructs the five-membered ring by reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an alkene).[2] This reaction is highly valued for its ability to control the regio- and stereoselectivity of the final product.[2]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of new pyrrolidine derivatives, robust and reproducible biological assays are essential.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol provides a self-validating system to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on the proliferation of cancer cells.

-

Objective: To quantify the cytotoxic effect of a pyrrolidine derivative on a cancer cell line (e.g., MCF-7).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is used to screen for potential antidiabetic agents by measuring their ability to inhibit a key carbohydrate-metabolizing enzyme.

-

Objective: To determine the inhibitory potential of a pyrrolidine derivative against α-glucosidase.

-

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

-

Methodology: [20]

-

Reaction Mixture Preparation: In a 96-well plate, add 10 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 10 µL of α-glucosidase enzyme solution (1 U/mL) to each well. Incubate the mixture for 20 minutes at 37°C.

-

Buffer Addition: Add 125 µL of 0.1 M phosphate buffer (pH 6.8).

-

Substrate Addition: Initiate the reaction by adding 20 µL of 1 M pNPG substrate. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

-

Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Analysis: Calculate the percentage of inhibition for each concentration compared to a control without the inhibitor. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

-

The Art of Optimization: Structure-Activity Relationship (SAR)

The development of a successful drug candidate from a pyrrolidine hit compound is an iterative process of chemical modification guided by SAR.

The Critical Role of Stereochemistry

As previously noted, stereochemistry is paramount. A subtle change in the spatial orientation of a substituent can switch a molecule from an agonist to an antagonist or dramatically alter its selectivity and potency. For instance, studies have shown that a 3-R-methylpyrrolidine promotes a pure estrogen receptor-α (ERα) antagonist profile, which is desirable for treating breast cancer, whereas the 3-S-methyl analog does not.[2]

Impact of Substituents

SAR studies systematically explore how different functional groups at various positions on the pyrrolidine ring affect biological activity.[23][24]

-

Potency: For NAAA inhibitors, small, lipophilic substituents at the 3-phenyl position were found to be preferable for optimal potency.[21]

-

Selectivity: In the same NAAA inhibitor series, conformationally flexible linkers increased potency but reduced selectivity against the related enzyme FAAH. Conversely, more rigid linkers improved selectivity, demonstrating the delicate balance between potency and off-target effects.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 12. researchgate.net [researchgate.net]

- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel pyrrolidine-2,5-dione scaffold PICK1 PDZ inhibitors as anti-ischemic stroke agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Strategic Value of 3-(4-Fluorobenzyl)pyrrolidine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of top-selling pharmaceuticals.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for creating potent and selective drug candidates. This guide focuses on a particularly valuable derivative, 3-(4-Fluorobenzyl)pyrrolidine, exploring its synthesis, properties, and applications as a chiral building block. The strategic incorporation of a fluorine atom on the benzyl moiety significantly enhances its utility by modulating key pharmacokinetic and pharmacodynamic properties. This document will provide a comprehensive overview of enantioselective synthetic strategies, detailed experimental insights, and its application in the synthesis of advanced pharmaceutical intermediates, including its role in the development of p38 MAP kinase inhibitors.

Introduction: The Significance of the Fluorinated Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1][2][3] Its non-planar, puckered conformation provides a three-dimensional framework that allows for the precise positioning of functional groups to interact with biological targets. When chirality is introduced, the resulting enantiomers often exhibit profoundly different pharmacological activities, underscoring the importance of stereocontrolled synthesis in drug development.[4]

The subject of this guide, this compound, combines the advantageous structural features of the pyrrolidine core with the unique properties of fluorine. The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: The presence of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Therefore, this compound emerges as a highly valuable chiral building block, offering a pre-packaged combination of a key pharmacophore and a metabolically robust, affinity-enhancing substituent.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Several asymmetric strategies can be employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

One established method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction, followed by its removal. While this approach can be effective, it often requires additional synthetic steps for the attachment and removal of the auxiliary. A multi-step synthesis starting from a chiral precursor is a common approach. For instance, chiral 3-hydroxypyrrolidine can be a versatile starting material, which can be prepared with high optical purity.[5]

Asymmetric Catalysis

More efficient and atom-economical approaches utilize chiral catalysts to induce enantioselectivity. These methods are highly sought after in industrial settings.

-

Transition Metal Catalysis: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, in the presence of chiral phosphoramidite ligands, offers a powerful route to enantiomerically enriched pyrrolidines.[6]

-

Organocatalysis: The use of small organic molecules as chiral catalysts has gained significant traction. Chiral phosphoric acids and proline-derived catalysts have been successfully employed in the enantioselective synthesis of substituted pyrrolidines.[7]

A general workflow for the organocatalytic asymmetric synthesis of a chiral pyrrolidine is depicted below:

Caption: Generalized workflow for organocatalytic enantioselective pyrrolidine synthesis.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN | [4][8] |

| Molecular Weight | 179.23 g/mol | [4][8] |

| CAS Number | 193220-17-6 (for the racemate) | [4][8] |

| Appearance | Colorless liquid | [1] |

| Predicted XlogP | 2.2 | [9] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the methylene bridge protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the fluorinated aromatic carbon, which will exhibit a characteristic C-F coupling.

-

Mass Spectrometry (MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 180.1183.[9]

A general workflow for the analytical characterization of such a building block is outlined below:

Caption: A typical workflow for the analytical characterization of a chiral building block.

Application in the Synthesis of p38 MAP Kinase Inhibitors: The Case of Vesimapp Alpha (ARRY-371797)

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is implicated in inflammatory responses, and its inhibitors have been investigated for the treatment of various inflammatory diseases.[1][10]

The general synthetic logic for incorporating a chiral pyrrolidine building block into a final drug molecule is illustrated below:

Caption: A generalized workflow illustrating the use of a chiral building block in API synthesis.

Conclusion

This compound stands out as a premier chiral building block for contemporary drug discovery. Its inherent structural features, combining the privileged pyrrolidine scaffold with the beneficial properties of fluorine, make it a highly attractive starting material for the synthesis of complex, biologically active molecules. The continued development of efficient enantioselective synthetic routes will further enhance its accessibility and utility for medicinal chemists. As the demand for drugs with improved efficacy, selectivity, and pharmacokinetic profiles grows, the strategic use of well-designed, fluorinated chiral building blocks like this compound will undoubtedly play a crucial role in the future of pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. Bibliographies: 'Pyrrolidine derivatives' – Grafiati [grafiati.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents [patents.google.com]

- 9. EP2350049B1 - P38 map kinase inhibitors - Google Patents [patents.google.com]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. benchchem.com [benchchem.com]

- 12. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term effectiveness of ARRY-371797 in people with dilated cardiomyopathy and a faulty LMNA gene: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the chemical space of "3-(4-Fluorobenzyl)pyrrolidine" derivatives

An In-depth Technical Guide to the Chemical Space of 3-(4-Fluorobenzyl)pyrrolidine Derivatives

This guide provides a comprehensive exploration of the this compound scaffold, a privileged structure in modern medicinal chemistry. We will dissect its synthetic accessibility, delve into strategies for chemical space exploration, and analyze the structure-activity relationships (SAR) that drive its biological efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core for the discovery of novel therapeutics.

The Strategic Value of the this compound Scaffold

The five-membered pyrrolidine ring is a cornerstone of drug design, found in over 60 FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a three-dimensional, sp³-rich scaffold that can effectively present substituents to biological targets.[3] The this compound core combines this advantageous heterocyclic unit with key features that enhance its drug-like properties.

-

The Pyrrolidine Ring: As a saturated heterocycle, it provides a non-planar anchor, increasing the three-dimensional character of molecules and improving solubility and metabolic stability compared to flat aromatic systems.[3] The nitrogen atom acts as a key hydrogen bond acceptor or a point for further functionalization.

-

The 3-Substituent Pattern: The C3 position offers a vector for substituents to project into solvent or specific binding pockets without the steric hindrance often associated with C2 substitution. This pattern is found in potent and selective ligands for various biological targets.[4]

-

The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom on the benzyl ring is a classic medicinal chemistry strategy. Fluorine can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity.[5] This specific group makes the scaffold a valuable starting point for developing agents targeting neurological disorders and for studying structure-activity relationships in drug design.[5]

This scaffold has demonstrated significant potential in modulating neurotransmitter systems, making it a valuable building block for therapeutics aimed at conditions like depression and anxiety.[5] Its derivatives have been investigated as potent ligands for serotonin and dopamine receptors, enzyme inhibitors, and agents for treating central nervous system (CNS) disorders.[4][6]

Synthetic Strategies: Accessing and Diversifying the Core

A robust and flexible synthetic platform is paramount for thoroughly exploring the chemical space of any scaffold. The synthesis of this compound derivatives can be approached through the construction of the pyrrolidine ring followed by diversification, or by modifying a pre-existing pyrrolidine core.

Retrosynthetic Analysis & Core Synthesis

The primary challenge lies in the stereoselective construction of the 3-substituted pyrrolidine. Key retrosynthetic disconnections focus on forming the C-C bond at the C3 position and the cyclization to form the heterocyclic ring.

References

An In-Depth Technical Guide to the Stability and Degradation Profile of 3-(4-Fluorobenzyl)pyrrolidine

Introduction

3-(4-Fluorobenzyl)pyrrolidine is a versatile heterocyclic compound recognized for its role as a key intermediate in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.[1][2] Its structure, which combines a pyrrolidine ring with a fluorobenzyl moiety, confers unique physicochemical properties that are advantageous for drug design.[1][3] However, for any compound to advance from a promising lead to a viable drug candidate, a thorough understanding of its chemical stability is paramount.[4] The stability profile of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life, making these investigations a critical component of the drug development lifecycle.[5][6]

This technical guide provides a comprehensive framework for assessing the stability and degradation profile of this compound. As specific empirical data for this compound is not extensively published, this document synthesizes information from related chemical structures and established regulatory principles to construct a predictive analysis. We will explore the molecule's inherent structural liabilities, outline a robust forced degradation program in line with International Council for Harmonisation (ICH) guidelines, propose likely degradation pathways, and detail the analytical methodologies required to develop a validated, stability-indicating method.[7][8]

Part 1: Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's structure is the first step in predicting its chemical behavior.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄FN | [9][10] |

| Molecular Weight | 179.23 g/mol | [9] |

| CAS Number | 193220-17-6 | [9] |

| Appearance | Colorless to pale yellow liquid | [11] (Pyrrolidine) |

| Predicted XlogP | 2.2 | [10] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [9] |

Chemical Structure and Functional Group Analysis

The structure of this compound contains three key regions that dictate its reactivity and potential instability.

Caption: Chemical structure of this compound.

-

Pyrrolidine Ring: This saturated, five-membered ring contains a secondary amine. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity to the molecule.[3] The carbons adjacent (alpha) to the nitrogen are potential sites for oxidative attack, a common degradation pathway for amines and pyrrolidine derivatives.[12][13]

-

Benzyl C-N Linkage: The bond connecting the benzylic carbon to the pyrrolidine nitrogen is a potential point of cleavage under high thermal stress. Studies on benzylamine show a dissociation energy of approximately 59 kcal/mol for this bond.[14]

-

4-Fluorophenyl Moiety: The aromatic ring is a chromophore, making the molecule susceptible to photodegradation. While the C-F bond is very strong, photolysis of fluorinated pharmaceuticals can lead to defluorination or other complex transformations.[15][16]

Part 2: Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is an essential exercise to identify the likely degradation products of a molecule, which in turn facilitates the development of stability-indicating analytical methods and reveals the intrinsic stability of the drug substance.[8][17] The objective is to achieve a target degradation of 5-20%, as over-stressing can lead to secondary degradation products not relevant to formal stability studies.[8][18]

Experimental Workflow for Forced Degradation

A systematic approach is required to evaluate the molecule's stability under various stress conditions as mandated by ICH guidelines.[4][19]

Caption: Workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a control sample (stored at ambient conditions) to differentiate stress-induced degradation from inherent instability.

Protocol 2.2.1: Hydrolytic Stability

-

Causality: To assess the molecule's stability in aqueous solutions across a pH range, simulating conditions it might encounter in formulations or biological systems.[20][21]

-

Methodology:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store one aliquot at room temperature (RT) and another at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store one aliquot at RT and another at 60°C.

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Store one aliquot at RT and another at 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.[18]

-

Analyze all samples by a stability-indicating HPLC method.

-

Protocol 2.2.2: Oxidative Stability

-

Causality: To evaluate the molecule's susceptibility to oxidation, which can be initiated by atmospheric oxygen, peroxides in excipients, or metabolic processes.[22] The pyrrolidine nitrogen and adjacent carbons are predicted sites of attack.[12]

-

Methodology:

-

Prepare a 1 mg/mL stock solution as described above.

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the mixture at room temperature, protected from light.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

Analyze by HPLC. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

-

Protocol 2.2.3: Thermal Stability

-

Causality: To determine the impact of elevated temperatures that may be encountered during manufacturing (e.g., drying), shipping, or long-term storage.[23]

-

Methodology:

-

Solid State: Place a thin layer of the solid API in a vial and store it in a calibrated oven at 80°C.

-

Solution State: Prepare a 1 mg/mL solution and store it at 60°C, protected from light.

-

Withdraw samples at time points such as 1, 3, 5, and 7 days.

-

For solid samples, dissolve in a suitable solvent before HPLC analysis.

-

Protocol 2.2.4: Photostability

-

Causality: To assess the effect of light exposure, as required by ICH Q1B guidelines.[24] The fluorophenyl ring acts as a chromophore, making this a critical test.[15][16]

-

Methodology:

-

Expose the solid API and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

Part 3: Predicted Degradation Pathways and Products

Based on the functional group analysis, several degradation pathways are plausible under stress conditions.

Oxidative Degradation Pathway

Oxidation is predicted to be a primary degradation route. The reaction likely proceeds via radical attack on the carbon alpha to the pyrrolidine nitrogen, which is a known mechanism for N-substituted pyrrolidines.[12][13]

Caption: Proposed oxidative degradation pathway.

-

Pathway I (Ring Opening): The initial step involves the formation of an alpha-hydroxy intermediate, which is unstable and can lead to cleavage of the pyrrolidine ring, forming an aldehyde-amine species.[12]

-

Pathway II (N-Oxidation): Direct oxidation of the secondary amine nitrogen can form the corresponding N-oxide.

Photolytic and Thermal Degradation

-

Photodegradation: Under UV/Vis light, two main pathways are conceivable. The first is homolytic cleavage of the benzylic C-N bond, generating a 4-fluorobenzyl radical and a pyrrolidinyl radical. The second, more extensive degradation could involve cleavage of the C-F bond on the aromatic ring, a process observed in other fluorinated pharmaceuticals.[15][25]

-

Thermal Degradation: At high temperatures, the weakest covalent bond is likely to break. Based on data for benzylamine, this is expected to be the benzylic C-N bond, leading to the formation of compounds like 4-fluorotoluene and pyrrolidine fragments.[14]

Part 4: Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any stability study.[5] Its purpose is to quantify the decrease in the active substance and the corresponding increase in degradation products.[19]

Analytical Strategy Workflow

The overall strategy involves using a primary separation technique (HPLC) coupled with advanced detection and characterization methods.

Caption: Workflow for developing and applying a stability-indicating method.

Primary Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for purity and stability testing of small molecules.[5][6]

-

Protocol for HPLC Method Development:

-

Instrumentation: Use an HPLC system equipped with a UV/Photodiode Array (PDA) detector.[26]

-

Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is effective for separating non-polar to moderately polar compounds.[26]

-

Mobile Phase Optimization: Begin with a gradient elution using acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). Run a broad gradient (e.g., 5% to 95% acetonitrile) to elute all components from the forced degradation samples.

-

Detection: Use the PDA detector to scan across a range (e.g., 200-400 nm) to find the optimal wavelength for detecting the parent compound and all degradation products.

-

Method Validation: Once adequate separation is achieved (baseline resolution between the parent peak and all degradant peaks), the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Typical HPLC Parameters:

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | General-purpose column for good resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in MS and sharpens peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Gradient | 10% to 90% B over 20 min | Ensures elution of compounds with varying polarity. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | PDA at 254 nm | Common wavelength for aromatic compounds. |

Identification of Degradation Products: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products.[26] By coupling the HPLC separation with a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial clues to its identity. Tandem MS (MS/MS) experiments can further fragment the degradant ions to reveal structural information.

Part 5: Recommendations for Storage and Handling

Based on the predictive stability analysis, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

-

Protection from Light: Due to the photolabile nature of the fluorophenyl group, the compound should be stored in amber glass vials or other light-resistant containers.[24]

-

Inert Atmosphere: Given its susceptibility to oxidation, particularly at the pyrrolidine ring, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize contact with oxygen.[12]

-

Controlled Temperature: To prevent thermal degradation, the compound should be stored at controlled room temperature, away from sources of excessive heat. Refrigeration (2-8 °C) may be considered for long-term storage.[6]

-

Moisture Control: Store in tightly sealed containers in a dry environment to prevent potential hydrolysis, although this is predicted to be a minor degradation pathway.

Conclusion

While this compound possesses a favorable profile for its use in pharmaceutical development, its chemical structure presents inherent liabilities.[1] The molecule is predicted to be most susceptible to degradation via oxidation at the pyrrolidine ring and photolysis due to its aromatic chromophore. Hydrolytic and thermal degradation are expected to be less significant under normal storage conditions.

This guide provides a scientifically grounded, comprehensive strategy for empirically determining the stability and degradation profile of this compound. By executing the outlined forced degradation studies and developing a robust, stability-indicating analytical method, researchers and drug development professionals can generate the critical data needed to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate, thereby facilitating its successful journey through the development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 11. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biomedres.us [biomedres.us]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. rjptonline.org [rjptonline.org]

- 20. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]

- 23. aidic.it [aidic.it]

- 24. database.ich.org [database.ich.org]

- 25. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocols: A Modular Approach to the Synthesis of 3-(4-Fluorobenzyl)pyrrolidine Analogs for Structure-Activity Relationship (SAR) Studies

Abstract and Introduction

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] Within this class, 3-substituted pyrrolidines, particularly 3-aryl and 3-benzyl derivatives, are potent modulators of a diverse range of biological systems, including neurotransmitter receptors and enzymes.[1][4][5]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability.[6][7] The 4-fluorobenzyl moiety, therefore, represents a valuable starting point for lead optimization. This guide provides a comprehensive and flexible synthetic strategy for the preparation of 3-(4-Fluorobenzyl)pyrrolidine and its analogs, designed to facilitate robust Structure-Activity Relationship (SAR) studies. We will detail a palladium-catalyzed hydroarylation method, chosen for its broad substrate scope and directness, enabling the efficient generation of a chemical library from readily available precursors.[1][4] This document will explain the causal logic behind the protocol design and offer a framework for systematic analog synthesis.

Strategic Overview: The Synthetic Blueprint

The core of our strategy involves the synthesis of a diverse library of analogs by modifying the aromatic ring of the benzyl group and the substituent on the pyrrolidine nitrogen. This allows for a systematic evaluation of how electronic, steric, and lipophilic properties influence biological activity. The overall workflow is a modular, multi-step process designed for efficiency and adaptability.

Figure 1: General workflow for the synthesis and analysis of 3-(Arylmethyl)pyrrolidine analogs.

Rationale for Selected Synthetic Route

Several methods exist for the synthesis of 3-substituted pyrrolidines, including 1,3-dipolar cycloadditions and ring-closing metathesis.[2][3][8] However, for the purpose of generating a diverse library of analogs for SAR studies, a palladium-catalyzed Mizoroki-Heck-type hydroarylation of an N-protected 3-pyrroline offers distinct advantages:

-

Convergence and Modularity: The key C-C bond-forming step unites two readily modifiable fragments: the pyrroline core and the aryl bromide. This allows for late-stage diversification, a highly efficient strategy in medicinal chemistry.

-

Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on the aryl bromide, enabling the synthesis of analogs with diverse electronic and steric properties.[1]

-

Directness: This approach constructs the target scaffold in a single, efficient step from accessible precursors, minimizing step count and maximizing overall yield.[4]

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the pyrroline double bond and subsequent reductive elimination to yield the hydroarylated product. The choice of an N-alkyl or N-carbamoyl pyrroline is critical, as N-acyl pyrrolines tend to yield arylated alkene products instead of the desired saturated pyrrolidines.[1][5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of N-Boc-3-pyrroline (Precursor)

This protocol outlines the synthesis of the key alkene coupling partner from commercially available (S)-(-)-1-Boc-2-pyrrolidinemethanol.

-

Oxidation to Aldehyde:

-

To a stirred solution of (S)-(-)-1-Boc-2-pyrrolidinemethanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1 ratio). Stir vigorously for 30 minutes.

-